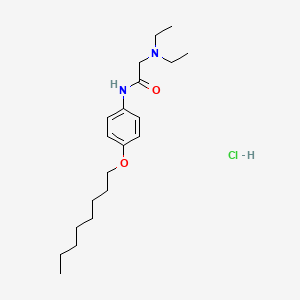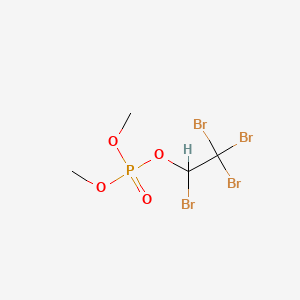
Dimethyl 1,2,2,2-tetrabromoethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,2,2,2-tetrabromoethyl phosphate is a chemical compound known for its unique structure and properties It contains a phosphate group bonded to a tetrabromoethyl moiety, making it a compound of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1,2,2,2-tetrabromoethyl phosphate typically involves the reaction of dimethyl phosphite with tetrabromoethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise monitoring of reaction parameters. The use of catalysts and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 1,2,2,2-tetrabromoethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the tetrabromoethyl group to less brominated derivatives.
Substitution: The bromine atoms in the tetrabromoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters with different substituents, while reduction can produce less brominated phosphates.
Applications De Recherche Scientifique
Dimethyl 1,2,2,2-tetrabromoethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl 1,2,2,2-tetrabromoethyl phosphate involves its interaction with molecular targets and pathways in biological systems. The tetrabromoethyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phosphate group may also play a role in these interactions, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Dimethyl 1,2-dibromo-2,2-dichloroethyl phosphate: Known for its use as an insecticide.
Dimethyl 1,2,2,2-tetrabromoethyl phosphate: Unique due to its tetrabromoethyl group, which imparts distinct chemical and biological properties.
Uniqueness: this compound stands out due to its high bromine content, which enhances its reactivity and potential applications. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
40806-03-9 |
|---|---|
Formule moléculaire |
C4H7Br4O4P |
Poids moléculaire |
469.69 g/mol |
Nom IUPAC |
dimethyl 1,2,2,2-tetrabromoethyl phosphate |
InChI |
InChI=1S/C4H7Br4O4P/c1-10-13(9,11-2)12-3(5)4(6,7)8/h3H,1-2H3 |
Clé InChI |
NNJOGRJSKIPHRS-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OC(C(Br)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)

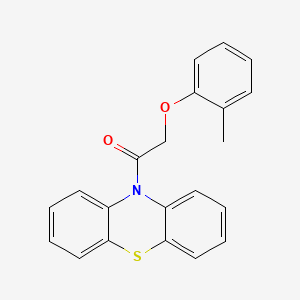
![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

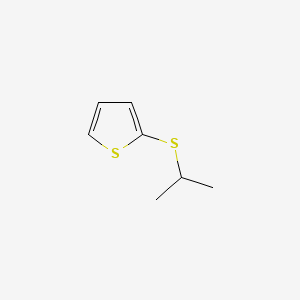
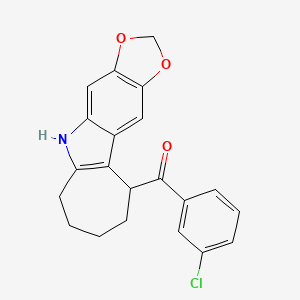
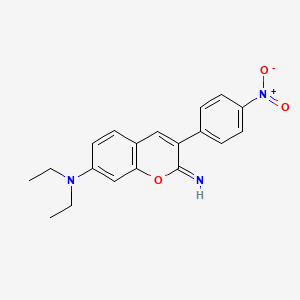

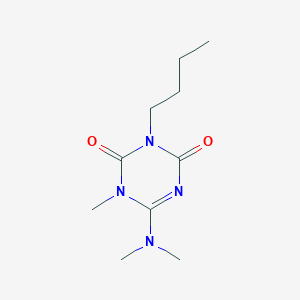

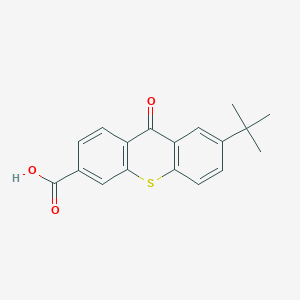
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
